molecular formula C9H9NO B161093 (R)-(+)-4-Methylmandelonitrile CAS No. 10017-04-6

(R)-(+)-4-Methylmandelonitrile

Cat. No.: B161093
CAS No.: 10017-04-6
M. Wt: 147.17 g/mol
InChI Key: KKGXJLAWLSJRGK-VIFPVBQESA-N
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Description

Stereochemical Significance and Chiral Purity in Advanced Organic Synthesis

The concept of chirality is fundamental in organic chemistry, as the three-dimensional structure of a molecule can profoundly influence its properties and interactions, particularly in biological systems. pdx.edugcms.cz (R)-(+)-4-Methylmandelonitrile, as a chiral compound, exists as one of two non-superimposable mirror images called enantiomers. sketchy.com Achieving high chiral purity, meaning a high excess of one enantiomer over the other, is a critical challenge and a primary goal in modern organic synthesis. pdx.edu

The stereochemical integrity of this compound is paramount for its application as a starting material in the synthesis of enantiomerically pure target molecules. nih.govrsc.org The development of stereoselective synthetic methods, particularly those employing biocatalysts like hydroxynitrile lyases (HNLs), has been instrumental in accessing this compound with high enantiomeric excess. iupac.orgrsc.orgresearchgate.net These enzymes exhibit remarkable selectivity, catalyzing the addition of hydrogen cyanide to the corresponding aldehyde to yield the (R)-enantiomer with high fidelity. iupac.orgnih.gov

Table 1: Methods for Synthesizing Enantiopure Cyanohydrins

Method Catalyst Key Features
Biocatalysis Hydroxynitrile Lyases (HNLs) High enantioselectivity for (R)- or (S)-cyanohydrins. iupac.orgrsc.org
Chemical Catalysis Chiral Lewis Acids/Bases Offers an alternative to enzymatic methods, but may require more stringent reaction conditions.

Strategic Role as a Versatile Chiral Building Block

The true power of this compound lies in its versatility as a chiral building block. rsc.org The nitrile and hydroxyl functionalities present in the molecule can be transformed into a wide array of other chemical groups through well-established synthetic methodologies. rsc.org This allows chemists to introduce chirality early in a synthetic sequence and then elaborate the molecule to construct complex and biologically active compounds.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up pathways to α-hydroxy acids, β-amino alcohols, and other valuable intermediates. rsc.orgacs.org The hydroxyl group can be protected, activated for substitution reactions, or oxidized to a ketone. This dual functionality makes this compound a highly sought-after starting material in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org

Translational Research Applications in Pharmaceutical and Agrochemical Development

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is a major driving force behind the research into chiral building blocks like this compound. nih.govacs.orgsumitomo-chem.co.jp Many drugs and pesticides exhibit stereospecific activity, where one enantiomer is responsible for the desired therapeutic or pesticidal effect, while the other may be inactive or even cause undesirable side effects. gcms.cz

The use of this compound as a precursor allows for the targeted synthesis of the active enantiomer, leading to safer and more effective products. acs.org Enantiopure cyanohydrins, including this compound, are recognized as key intermediates in the production of a variety of biologically active compounds. nih.goviupac.orgresearchgate.net

Table 2: Examples of Compound Classes Synthesized from Chiral Cyanohydrins

Compound Class Synthetic Transformation Potential Application
α-Hydroxy Acids Nitrile Hydrolysis Pharmaceuticals, Fine Chemicals researchgate.net
β-Amino Alcohols Nitrile Reduction Pharmaceuticals, Chiral Ligands researchgate.net

Fundamental Contributions to Reaction Mechanism Elucidation and Novel Methodology Development

The study of reactions involving this compound and related cyanohydrins has significantly contributed to our understanding of fundamental reaction mechanisms. sumitomo-chem.co.jp The enzymatic synthesis of this compound, catalyzed by hydroxynitrile lyases, has been a model system for investigating enzyme-mediated carbon-carbon bond formation. nih.govfrontiersin.orgresearchgate.net These studies have provided insights into the active sites of these enzymes and the factors that govern their stereoselectivity. nih.gov

Furthermore, the pursuit of efficient and selective methods for the synthesis and transformation of this compound has spurred the development of novel synthetic methodologies. asm.orgnih.gov This includes the use of continuous flow reactors for chemoenzymatic cascades, which integrate enzymatic and chemical steps into a single, efficient process. rsc.orgru.nlresearchgate.net Theoretical calculations have also been employed to probe the reaction pathways and transition states involved in its formation and subsequent reactions, aiding in the rational design of improved catalysts and processes. sumitomo-chem.co.jp

Context within Naturally Occurring Cyanogenic Glycosides and Biosynthetic Pathways

This compound is structurally related to a class of naturally occurring compounds known as cyanogenic glycosides. researchgate.netfoodstandards.gov.auresearchgate.net These compounds, found in various plants, release hydrogen cyanide upon enzymatic hydrolysis, a process known as cyanogenesis, which serves as a defense mechanism against herbivores. iupac.orgnih.govfoodstandards.gov.au

The biosynthesis of cyanogenic glycosides proceeds from amino acid precursors through a series of enzymatic steps, including the formation of an α-hydroxynitrile (cyanohydrin) intermediate that is subsequently glycosylated. foodstandards.gov.aucropj.com For example, the cyanogenic glycoside prunasin, found in plants of the Prunus genus, is derived from (R)-mandelonitrile. researchgate.net While this compound itself may not be a direct natural product in the same way, its core structure is representative of the aglycone portion of many cyanogenic glycosides. researchgate.net The study of these biosynthetic pathways provides valuable information for the development of biocatalytic methods for the synthesis of chiral cyanohydrins. iupac.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-hydroxy-2-(4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGXJLAWLSJRGK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429456
Record name (R)-(+)-4-Methylmandelonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10017-04-6
Record name (R)-(+)-4-Methylmandelonitrile
Source EPA DSSTox
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Record name (R)-(+)-4-Methylmandelonitrile
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Advanced Synthetic Methodologies for R + 4 Methylmandelonitrile and Its Analogues

Chemoenzymatic and Biocatalytic Approaches to Enantiopure Cyanohydrins

Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing chiral molecules. Enzymes operate with high chemo-, regio-, and stereoselectivity, often reducing the need for protecting groups and minimizing waste. acs.org For cyanohydrin synthesis, the use of enzymes can overcome challenges associated with chemical catalysts, such as the need for very low temperatures or expensive reagents. acs.org

Hydroxynitrile lyases (HNLs, EC 4.1.2.x) are a class of enzymes that catalyze the asymmetric addition of a cyanide nucleophile to a prochiral carbonyl compound. rsc.org This reaction is reversible, and the natural function of HNLs in plants is often the decomposition of cyanohydrins as a defense mechanism. researchgate.netftb.com.hr However, for synthetic chemists, the reverse reaction is a highly efficient method for creating a C-C bond and establishing a chiral center in a single step. researchgate.netfrontiersin.org The first enantioselective synthesis using an HNL was reported in 1908, involving the addition of HCN to benzaldehyde. rsc.org Today, both (R)-selective and (S)-selective HNLs are available, making them versatile tools in organic synthesis. researchgate.netresearchgate.net

Hydroxynitrile lyases have been isolated from a wide variety of biological sources, including plants, bacteria, and arthropods, each belonging to different protein superfamilies and exhibiting distinct characteristics. rsc.orgfrontiersin.org This diversity provides a broad toolbox for chemists to select the optimal biocatalyst for a specific transformation.

Initially, HNLs were primarily sourced from plants. chapmanhall.com The (R)-selective HNL from bitter almonds (Prunus amygdalus, PaHNL) is one of the most well-known and has been used extensively for the synthesis of (R)-mandelonitrile and its analogues. chapmanhall.comnih.gov Other significant plant-derived HNLs include those from apple seeds, which accept sterically hindered aldehydes, and the (S)-selective HNLs from the Brazilian rubber tree (Hevea brasiliensis, HbHNL) and cassava (Manihot esculenta, MeHNL). chapmanhall.comftb.com.hr More recently, screening efforts have identified novel HNLs from sources like the Japanese apricot (Prunus mume) and the leaves of Baliospermum montanum. researchgate.netresearchgate.net

Beyond the plant kingdom, a new (R)-selective HNL discovered in the cyanogenic millipede, Chamberlinius hualienensis (ChuaHNL), has shown exceptionally high specific activity for (R)-mandelonitrile synthesis, belonging to the lipocalin protein superfamily, which is structurally distinct from the plant-derived enzymes. nih.gov This highlights that non-homologous enzymes can evolve to perform the same chemical function. frontiersin.org

The choice of enzyme is critical as HNLs from different sources can yield cyanohydrins with varying enantiopurities even under identical reaction conditions. capes.gov.br Their substrate scope, stability, and stereoselectivity are key differentiating factors. frontiersin.org

Table 1: Selected Hydroxynitrile Lyase (HNL) Sources and Their Characteristics

Hydroxynitrile Lyase (HNL)-Catalyzed Enantioselective Cyanohydrin Synthesis

Optimization of Biocatalytic Reaction Parameters for Enhanced Stereoselectivity and Activity
Influence of pH and Temperature on Enantiomeric Excess and Initial Reaction Velocity

The pH of the aqueous phase is a critical parameter in HNL catalysis. researchgate.net A low pH (typically between 3.5 and 5.5) is generally required to suppress the spontaneous, non-catalyzed addition of cyanide to the carbonyl substrate, which would lead to a racemic product. nih.govresearchgate.netresearchgate.net However, the enzyme itself has an optimal pH range for activity and stability, creating a necessary compromise. For instance, the HNL from Nandina domestica showed high activity at pH 4.0 and good stability in a pH range of 3.5–8.0. researchgate.net In the synthesis of (R)-4-hydroxymandelonitrile using PaHNL, a pH of 5.5 was used. nih.gov

Temperature influences both the reaction rate and the enzyme's stability and enantioselectivity. mdpi.com While higher temperatures generally increase the initial reaction velocity, they can also lead to enzyme denaturation and may decrease enantioselectivity. acs.orgmdpi.com In a study on Manihot esculenta HNL (MeHNL), reducing the reaction temperature from 20°C to 10°C led to a slight increase in enantioselectivity but at the cost of a lower reaction rate. mdpi.com Therefore, an optimal temperature must be found that balances reaction speed with enzyme stability and product purity. mdpi.com For the synthesis of (R)-4-hydroxymandelonitrile, a temperature of 20°C was found to be optimal. nih.gov

Table 2: Influence of pH and Temperature on HNL-Catalyzed Reactions

Solvent Engineering and Biphasic System Design

The use of an aqueous-organic biphasic system is a common and highly effective strategy in HNL catalysis. researchgate.netresearchgate.net This approach is imperative because many aldehyde substrates are hydrophobic and have low solubility in the aqueous buffer required for the enzyme. researchgate.netmdpi.com The organic solvent phase acts as a reservoir for the substrate, allowing for high substrate loading without inhibiting the enzyme. researchgate.net

The HNL remains in the aqueous phase, where the catalytic reaction occurs at the interface between the two liquids. researchgate.net This separation is crucial for several reasons:

It minimizes the non-enzymatic racemic background reaction, which is more prevalent in the aqueous phase. researchgate.net

It helps to circumvent substrate and/or product inhibition. researchgate.net

It simplifies product recovery, as the hydrophobic cyanohydrin product partitions into the organic phase. mdpi.com

Commonly used organic solvents include methyl tert-butyl ether (MTBE), diisopropyl ether, and toluene. nih.govwiley.comalmacgroup.com The design of the biphasic system can be further refined by creating an emulsion, which dramatically increases the interfacial surface area between the aqueous and organic phases, thereby enhancing mass transfer and accelerating the reaction rate. rsc.orgnih.gov For example, the synthesis of (R)-4-hydroxymandelonitrile was successfully carried out in a biphasic system of aqueous buffer and MTBE. nih.gov The model for this process found that an optimal aqueous phase volume of 17% of the total reactor volume provided the best results. nih.gov

Substrate Scope and Concentration Effects on Conversion and Enantiopurity

The substrate scope of HNLs is broad, but they generally show a preference for aromatic aldehydes over aliphatic aldehydes and ketones. frontiersin.org Small ketones, for instance, are often converted with low selectivity. wiley.com However, even within aromatic aldehydes, substitutions on the phenyl ring can significantly impact reactivity and enantioselectivity. frontiersin.org

Substrate concentration is another parameter that requires careful control. While a higher concentration can increase the reaction rate, it can also lead to enzyme inhibition. researchgate.net For example, in the transaminase-catalyzed synthesis of an amine, converting the substrate at a high concentration (0.5 M) was a key achievement enabled by protein engineering. rsc.org In HNL-catalyzed reactions, finding the optimal substrate concentration is necessary to achieve high conversion without negatively affecting the enzyme's performance or the product's enantiopurity. In one study using Baliospermum montanum HNL, an optimal substrate concentration of 1.2 mM was used. researchgate.net Another process development study for (R)-2-methoxymandelic acid explored the complex interactions between temperature, pH, and substrate loading to develop a scalable process. almacgroup.com

Table 3: Effect of Substrate on HNL-Catalyzed Cyanohydrin Synthesis

Enzyme Stability, Reusability, and Immobilization Strategies

The practical application of hydroxynitrile lyases (HNLs) in industrial processes is often limited by their stability under operational conditions. To overcome these limitations, significant research has focused on enzyme immobilization, which can enhance stability, facilitate catalyst reuse, and simplify downstream processing. nih.govrsc.org

Various immobilization techniques have been successfully applied to HNLs, including adsorption, covalent attachment, and entrapment. rsc.orgrsc.org Covalent immobilization of Arabidopsis thaliana HNL (AtHNL) on hierarchically structured silica (B1680970) monoliths has been shown to be effective for the continuous synthesis of (R)-cyanohydrins. rsc.org This method allows for better control over reaction parameters and leads to higher space-time yields compared to batch reactions. rsc.org Another approach involves the use of EziG Opal, a controlled porosity glass, for the immobilization of His-tagged AtHNL. This immobilized enzyme demonstrated high conversion rates and excellent enantioselectivity in the synthesis of (R)-mandelonitrile and could be recycled up to eight times with minimal loss of activity. mdpi.com

Cross-linked enzyme aggregates (CLEAs) represent another effective carrier-free immobilization strategy. The immobilization of Baliospermum montanum HNL (BmHNL) as CLEAs resulted in a robust and recyclable biocatalyst. nih.gov The CLEA-BmHNL was successfully reused for eight consecutive cycles for the synthesis of (S)-mandelonitrile without a significant drop in conversion or enantioselectivity. nih.gov

The development of catalytically active inclusion bodies (CatIBs) offers a novel carrier-free immobilization method. bohrium.com By fusing self-assembling peptides to AtHNL, the enzyme can be produced as bioactive microparticles in E. coli. These AtHNL-CatIBs exhibit high thermal and pH stability, which is critical for suppressing the non-enzymatic background reaction during cyanohydrin synthesis. bohrium.com

Table 1: Comparison of Immobilization Strategies for Hydroxynitrile Lyases

Immobilization MethodEnzymeSupport/MatrixKey FindingsReference
Covalent ImmobilizationArabidopsis thaliana HNL (AtHNL)Silica MonolithHigh space-time yields in continuous flow, improved enantioselectivity. rsc.org
AdsorptionHis6-tagged AtHNLEziG Opal (controlled porosity glass)95% conversion in 30 min (batch), recyclable for 8 cycles with 80% final conversion. mdpi.com
Cross-Linked Enzyme Aggregates (CLEAs)Baliospermum montanum HNL (BmHNL)Carrier-freeReusable for 8 cycles without loss of conversion, improved enantioselectivity for (S)-mandelonitrile. nih.gov
Catalytically Active Inclusion Bodies (CatIBs)AtHNLCarrier-free (self-assembling peptides)High thermal and pH stability, high yield of bioactive microparticles. bohrium.com
AdsorptionGranulicella tundricola HNL (GtHNL-3V)Celite R-633Recyclable for 8 cycles with excellent enantioselectivity for (R)-mandelonitrile. mdpi.com
Rational Protein Engineering for Improved Catalytic Performance

Rational protein engineering and directed evolution are powerful tools for tailoring the properties of HNLs to enhance their catalytic efficiency, substrate specificity, and enantioselectivity for the synthesis of specific cyanohydrins like (R)-(+)-4-Methylmandelonitrile. nih.govacs.org

By analyzing the active site of HNLs, researchers can identify key amino acid residues for targeted mutagenesis. For instance, to improve the activity of Hevea brasiliensis HNL (HbHNL) towards the unnatural substrate mandelonitrile (B1675950), active site residues were substituted with those from an esterase that naturally acts on aromatic esters. nih.gov This approach is based on the hypothesis that a modified active site can better accommodate and orient aromatic substrates. nih.gov

Protein engineering has also been employed to enhance the promiscuous retro-nitroaldolase activity of Arabidopsis thaliana HNL (AtHNL). bohrium.com By creating saturation libraries of active site residues, variants with significantly increased selectivity and catalytic efficiency for the retro-nitroaldol reaction were identified. bohrium.com Specifically, the F179N mutant exhibited a ~2.4-fold increase in kcat/Km and produced (S)-2-nitro-1-phenylethanol with over 99% enantiomeric excess (ee). bohrium.com

Furthermore, comprehensive engineering of a new (R)-HNL from Prunus amygdalus (PaHNL5) has led to a highly stable and active enzyme, even at low pH values. researchgate.net A rationally designed active-site mutant of this enzyme allows for the rapid and stereoselective synthesis of sterically demanding cyanohydrins. researchgate.net These examples underscore the potential of protein engineering to develop "custom-made" enzymes for specific industrial applications. preprints.orgresearchgate.net

Table 2: Examples of Rational Protein Engineering of HNLs

EnzymeEngineering StrategyTarget PropertyOutcomeReference
Hevea brasiliensis HNL (HbHNL)Active site residue substitutionIncreased activity towards mandelonitrileImproved substrate specificity for aromatic cyanohydrins. nih.gov
Arabidopsis thaliana HNL (AtHNL)Saturation mutagenesis of active site residues (Phe179, Tyr14)Enhanced retro-nitroaldolase activityF179N mutant showed ~2.4-fold increase in kcat/Km and >99% ee for (S)-2-nitro-1-phenylethanol. bohrium.com
Prunus amygdalus HNL (PaHNL5)Rational design of active-site mutantSynthesis of sterically hindered cyanohydrinsRapid and stereoselective synthesis of compounds like ortho-chloromandelonitrile. researchgate.net

Nitrilase and Nitrile Hydratase-Mediated Transformations

Enantioselective Hydrolysis of Racemic Nitriles to Chiral Amides and Carboxylic Acids

Nitrilases and the combined action of nitrile hydratases and amidases provide enzymatic routes for the conversion of nitriles into valuable carboxylic acids and amides. journals.co.zatandfonline.comnih.gov A key application of these enzymes is the kinetic resolution of racemic nitriles, which allows for the production of enantiomerically enriched products. researchgate.net

The nitrilase-catalyzed enantioselective hydrolysis of racemic mandelonitrile and its derivatives is a well-established method for producing optically pure α-hydroxy carboxylic acids. openbiotechnologyjournal.comd-nb.info For example, whole cells of Alcaligenes faecalis ATCC 8750 have been used for the production of (R)-(-)-mandelic acid from mandelonitrile. researchgate.net Similarly, several bacterial isolates, including Pseudomonas putida, have demonstrated highly enantioselective nitrilase activity for the hydrolysis of (RS)-mandelonitrile to (R)-(−)-mandelic acid with excellent enantiomeric excess (>93% ee). researchgate.net This biocatalytic process is attractive as it can theoretically achieve a 100% yield through a dynamic kinetic resolution. researchgate.net

Nitrile hydratases, often in combination with amidases, can also be employed for the enantioselective hydrolysis of nitriles. However, nitrile hydratases often exhibit low enantioselectivity. csir.co.zaresearchgate.net To overcome this, they can be used in cascade reactions with other enzymes. researchgate.net While nitrile hydratases can hydrolyze a range of α-substituted arylaliphatic nitriles, including mandelonitrile, the enantioselectivity can be poor. csir.co.za The formation of amides as intermediates can sometimes be controlled, offering a pathway to chiral amides. mdpi.com

Functional Characterization of Microbial Nitrile-Converting Enzymes

A wide variety of microorganisms possessing nitrile-converting enzymes have been isolated and characterized from genera such as Rhodococcus, Pseudomonas, Bacillus, and Alcaligenes. journals.co.zacsir.co.za These microbial enzymes are crucial for the bioremediation of nitrile-containing compounds and for the synthesis of high-value chemicals. openbiotechnologyjournal.comnih.gov

Nitrilases from different microbial sources exhibit varying substrate specificities. For instance, a nitrilase from Burkholderia cenocepacia J2315 was identified as a mandelonitrile hydrolase, showing high activity and enantioselectivity specifically towards mandelonitrile for the production of (R)-(−)-mandelic acid. d-nb.info In contrast, nitrilases from other organisms like Acidovorax facilis 72W are more specific to aliphatic dinitriles. d-nb.info

Nitrile hydratase systems, particularly from Rhodococcus species, are known for their broad substrate range. csir.co.zathieme-connect.de These enzymes can convert various nitriles to their corresponding amides. csir.co.za The nitrile hydratase from Rhodococcus erythropolis has been purified and characterized, showing activity towards a range of nitriles. nih.gov These enzymes are typically composed of α and β subunits and contain a non-heme iron or a non-corrin cobalt ion at the active site. mdpi.comsci-hub.se The characterization of these enzymes is essential for their application in biocatalysis, enabling the production of compounds like acrylamide (B121943) and nicotinamide (B372718) on an industrial scale. mdpi.comtandfonline.com

Substrate Specificity Profiling and Kinetic Parameter Determination

Understanding the substrate specificity and kinetic parameters of nitrile-converting enzymes is fundamental for optimizing biocatalytic processes. The Michaelis-Menten constants, K_m and V_max, are key indicators of an enzyme's affinity for a substrate and its maximum reaction rate. nih.gov

For example, a nitrilase from Burkholderia cenocepacia BCJ2315, which is highly efficient for hydrolyzing mandelonitrile, was found to have a K_m of 0.14 mM and a V_max of 45.4 µmol/min/mg. d-nb.info These parameters indicate a high affinity and catalytic efficiency towards its preferred substrate. d-nb.info In another study, the kinetic parameters for a nitrile hydratase from Rhodococcus erythropolis were determined using 3-cyanopyridine (B1664610) as the substrate, yielding a K_m of 0.624 mM and a V_max of 5.12 µmol/min/mg. nih.gov

The substrate range of nitrile hydratases can be quite broad. A nitrile hydratase from a Brevibacterium species was shown to hydrate (B1144303) 12 different nitrile substrates, with varying affinities. scispace.com The study revealed that molecular crowding near the nitrile group decreased the enzyme's affinity, while the presence of hydrophilic groups, particularly in the α-position, enhanced the hydration rate. scispace.com Such detailed kinetic analyses are crucial for selecting the appropriate biocatalyst for a specific transformation.

Table 3: Kinetic Parameters of Selected Nitrile-Converting Enzymes

EnzymeSource OrganismSubstrateK_m (mM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Nitrilase (BCJ2315)Burkholderia cenocepaciaMandelonitrile0.1445.415.41.1 x 10⁵ d-nb.info
Nitrile HydrataseRhodococcus erythropolis3-Cyanopyridine0.6245.12-- nih.gov
Nitrile Hydratase (WT PtNHase)Pseudonocardia thermophila3-Cyanopyridine-Specific Activity: 81.1 U/mg-- mdpi.com
Nitrile Hydratase (M10 mutant)Pseudonocardia thermophila3-Cyanopyridine-Specific Activity: 168.8 U/mg-- mdpi.com
Directed Evolution and Mutagenesis for Targeted Product Formation

Directed evolution and site-directed mutagenesis are powerful strategies for engineering nitrile-converting enzymes with improved properties, such as enhanced enantioselectivity, activity, and stability. researchgate.netillinois.edu These techniques allow for the generation of enzyme variants tailored for specific industrial applications. illinois.edu

Directed evolution has been successfully applied to an Alcaligenes faecalis nitrilase to improve its activity and fitness at different pH values. researchgate.net Through error-prone PCR and recombination of beneficial mutations, variants with increased specific activity were obtained. researchgate.net Similarly, a nitrilase from Burkholderia cenocepacia J2315 was engineered through random mutagenesis and site-saturation mutagenesis to enhance its enantioselectivity and activity for the production of (R)-o-chloromandelic acid. nih.govasm.org The resulting double mutant, I113M/Y199G, showed a dramatic increase in enantioselectivity (from 89.2% to 99.1% ee) and a 3.6-fold increase in relative activity. nih.govasm.org

Rational design and site-directed mutagenesis have also been used to improve the thermostability of a nitrile hydratase from Pseudonocardia thermophila. mdpi.com By identifying key residues through computational prediction and molecular dynamics simulations, a multi-point mutant with significantly improved thermostability and a 2.1-fold increase in catalytic activity was created. mdpi.com Protein engineering has also been used to broaden the substrate scope of nitrile hydratases by modifying residues at the entrance of the substrate access tunnel. rsc.org These examples highlight the potential of enzyme engineering to overcome the limitations of natural enzymes and develop robust biocatalysts for the synthesis of chiral compounds. mdpi.comtandfonline.com

Asymmetric Chemical Synthesis and Stereocontrol Strategies

The generation of a specific stereoisomer of a chiral molecule is paramount in asymmetric synthesis. uwindsor.ca For this compound, this involves the creation of the chiral center at the carbon atom bearing the hydroxyl and cyano groups with a defined (R) configuration. Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of this and related cyanohydrins.

Enantioselective hydrocyanation, the addition of hydrogen cyanide to an aldehyde, is a direct method for synthesizing chiral cyanohydrins. wikipedia.org The key to achieving enantioselectivity lies in the use of chiral catalysts that can differentiate between the two prochiral faces of the aldehyde. uwindsor.cawikipedia.org A variety of catalytic systems have been explored for this purpose, including metal complexes and organocatalysts. diva-portal.orgoup.com

For the synthesis of this compound, the precursor is 4-methylbenzaldehyde. The reaction involves the addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the aldehyde in the presence of a chiral catalyst. oup.comuni-koeln.de

Research Findings:

Numerous chiral catalysts have been investigated for the asymmetric hydrocyanation of aldehydes. diva-portal.org These include:

Titanium-based catalysts: Chiral titanium complexes, particularly those with Schiff base ligands, are among the most studied for asymmetric cyanohydrin synthesis. diva-portal.org

Ruthenium-Lithium combined catalysts: Combined systems of phenylglycinate/BINAP/Ru(II) complexes and lithium compounds have shown high reactivity and enantioselectivity in the hydrocyanation of aldehydes. thieme-connect.de

Organocatalysts: Chiral cyclic dipeptides containing histidine residues have demonstrated high enantioselectivities in the asymmetric hydrocyanation of various benzaldehydes. oup.com For instance, cyclo[(S)-phenylalanyl-(S)-histidyl] has been shown to be an effective catalyst. oup.com

The choice of solvent and reaction temperature can also significantly influence the enantiomeric excess (ee) of the product. Lowering the reaction temperature often leads to improved optical yields. oup.com

Table 1: Catalysts for Asymmetric Hydrocyanation of Aldehydes

Catalyst Type Chiral Ligand/Motif Substrate Example Key Features
Titanium Complexes Schiff Bases Benzaldehydes Widely studied, often with high enantioselectivity. diva-portal.org
Ruthenium-Lithium Phenylglycinate/BINAP Aldehydes High reactivity and enantioselectivity. thieme-connect.de

The Strecker synthesis is a classic method for producing α-amino acids, which proceeds through an α-aminonitrile intermediate. Stereospecific variations of this reaction can be employed to control the chirality of these intermediates, which are structurally related to cyanohydrins.

An intriguing phenomenon in stereochemistry is the formation of chiral crystals from a racemic mixture, a concept central to absolute asymmetric synthesis. rsc.org Racemic 4-methylmandelonitrile has been found to form what is known as a kryptoracemate, which is a chiral crystal containing both enantiomers. rsc.org This spontaneous formation of chiral crystals from a racemic solution can serve as an origin of chirality. rsc.orgnih.gov

Research Findings:

Racemic 4-methylmandelonitrile can be synthesized by reacting p-tolualdehyde with sodium cyanide in the presence of acetic acid in water. rsc.org

Crystallization of the racemic mixture, for instance by induction with liquid nitrogen, can lead to the formation of powder-like crystals with solid-state chirality. rsc.orgrsc.org These crystals exhibit a plus or minus Cotton effect in solid-state circular dichroism (CD) spectra, indicating a helical molecular arrangement. rsc.org

The formation of these chiral crystals is a spontaneous process and does not require any pre-existing chiral materials. rsc.org

The chirality inherent in the crystal structure of racemic 4-methylmandelonitrile can be transferred to other molecules in a solid-state reaction. rsc.org This provides a unique method for inducing chirality without the use of traditional chiral reagents or catalysts in solution.

Research Findings:

A stereospecific Strecker-type reaction has been demonstrated at the solid/solid interface between a chiral crystal of racemic 4-methylmandelonitrile and an achiral crystal of an ammonium (B1175870) salt, such as benzhydryl ammonium acetate (B1210297). rsc.org

In this reaction, the crystal chirality of the racemic cyanohydrin is solely responsible for inducing the stereoselectivity, leading to a highly enantioenriched α-aminonitrile. rsc.org

The process involves the degradation of the cyanohydrin at the crystal surface to the aldehyde and HCN, which then react with the amine to form an imine. rsc.org The subsequent addition of cyanide to this imine occurs enantioselectively on the chiral surface of the cyanohydrin crystal. rsc.org

This method demonstrates that the chiral surface of the kryptoracemate acts as a chiral reactive site, guiding the stereochemical outcome of the reaction. rsc.org

Table 2: Stereospecific Solid/Solid Strecker-Type Reaction

Reactant 1 Reactant 2 Chirality Source Product Key Outcome

Stereospecific Strecker-Type Reactions

Chiral Crystal Formation of Racemic 4-Methylmandelonitrile (Kryptoracemates)

Process Intensification through Continuous Flow Methodologies

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govvapourtec.com These benefits are particularly relevant for the synthesis of cyanohydrins, which can involve hazardous reagents like hydrogen cyanide and produce products prone to racemization. akjournals.comrsc.org

Microreactors, with their high surface-area-to-volume ratios, are well-suited for controlling reaction conditions with high precision. researchgate.netallfordrugs.com They have been successfully implemented for the synthesis of this compound and its analogues, often in chemoenzymatic processes. akjournals.comresearchgate.net

Research Findings:

Continuous flow systems have been developed for the chemoenzymatic synthesis of enantiopure cyanohydrins, including this compound, using hydroxynitrile lyases. akjournals.comallfordrugs.com These systems allow for the safe handling of in situ generated hydrogen cyanide. rsc.org

Microreactor setups often employ a biphasic system (aqueous/organic) to facilitate the enzymatic reaction and subsequent product extraction. rsc.org

To prevent racemization of the enantiopure cyanohydrin product, which can occur under basic conditions, subsequent protection of the hydroxyl group can be integrated into the flow process. akjournals.comrsc.org

For example, the methoxyisopropyl (MIP) protection of (R)-mandelonitrile has been optimized and scaled up in a continuous flow system. akjournals.comresearchgate.net The optimal conditions, determined in a microscale system, were directly applicable to a larger flow reactor. researchgate.net

The integration of synthesis and subsequent protection steps into a single, continuous flow cascade has been demonstrated, utilizing membrane-based phase separation to move between aqueous enzymatic and organic protection stages. rsc.org

Table 3: Continuous Flow Synthesis of Protected Cyanohydrins

Substrate Catalyst/Enzyme Protection Group Flow System Feature Outcome
Benzaldehyde Hydroxynitrile Lyase Acetyl Integrated aqueous chemoenzymatic synthesis and organic phase protection. rsc.org Good yield and high to excellent enantioselectivity. rsc.org
Mandelonitrile Camphorsulfonic acid Methoxyisopropyl (MIP) Automated microscale optimization and scale-up. akjournals.comresearchgate.net Efficient protection with retention of chirality. researchgate.net

Chemoenzymatic Cascade Reactions in Integrated Flow Systems

Chemoenzymatic cascade reactions in integrated flow systems represent a sophisticated approach for the synthesis of chiral cyanohydrins. These systems combine the high selectivity of biocatalysts with the efficiency and control of chemical transformations in a continuous process. nih.govrsc.orgmdpi.com A key advantage of this methodology is the ability to perform multiple reaction steps sequentially without the need for isolation and purification of intermediates, which is particularly beneficial for unstable compounds like cyanohydrins. ru.nl

The enzymatic synthesis of (R)-cyanohydrins is typically catalyzed by (R)-selective hydroxynitrile lyases (HNLs). researchgate.netrsc.org In a flow system, an aldehyde substrate is mixed with a source of cyanide in the presence of an immobilized HNL to produce the corresponding chiral cyanohydrin. labservices.hu This enzymatic step is often performed in an aqueous or biphasic medium to ensure the stability and activity of the enzyme. akjournals.com

Following the enzymatic synthesis, the product stream is directly channeled into a second reactor for a subsequent chemical modification, such as a protection reaction. This integration of enzymatic and chemical steps in a continuous flow is crucial, as enantiopure cyanohydrins are prone to racemization under basic or even neutral conditions. akjournals.comallfordrugs.com The seamless transfer of the unstable cyanohydrin from the enzymatic reaction to the protection step minimizes the risk of degradation and loss of stereochemical integrity. ru.nl

Researchers have successfully demonstrated the feasibility of two-step chemoenzymatic cascades in flow for the synthesis of various protected mandelonitrile derivatives. nih.govrsc.org These integrated systems often employ a phase separation module, such as a membrane-based separator, to transfer the organic-soluble cyanohydrin from the aqueous enzymatic phase to an organic phase for the subsequent chemical reaction. nih.govrsc.org This approach allows for the use of incompatible reaction conditions for the enzymatic and chemical steps within a single, continuous process. nih.govrsc.org

In-line Protection Strategies for Chiral Cyanohydrins in Flow

A critical aspect of the continuous flow synthesis of chiral cyanohydrins is the immediate protection of the newly formed stereocenter to prevent racemization. akjournals.comallfordrugs.com In-line protection strategies involve the introduction of a protecting group directly after the enzymatic hydrocyanation step within the continuous flow setup. ru.nl

Acetyl Protection: The acetylation of cyanohydrins can be achieved in a flow system by mixing the cyanohydrin-containing stream with an acetylating agent, such as acetic anhydride (B1165640), and a base. labservices.hu To circumvent the issue of racemization, the acetylating agent is typically added to the cyanohydrin solution before the introduction of the base. ru.nl The reaction can be quenched by the addition of water. ru.nl This strategy has been successfully applied to the synthesis of a range of O-acetylcyanohydrins with high conversions. labservices.hu

Methoxyisopropyl (MIP) Protection: The methoxyisopropyl (MIP) group is another effective protecting group for cyanohydrins. akjournals.comallfordrugs.com The in-line MIP protection of mandelonitrile has been optimized in an automated microscale continuous flow system. akjournals.com This involves reacting the cyanohydrin with 2-methoxypropene (B42093) in the presence of a catalytic amount of an acid, such as camphorsulfonic acid (CSA). akjournals.com The reaction conditions, including reaction time, temperature, and stoichiometry of the reagents, can be precisely controlled in the flow reactor to achieve optimal yields. akjournals.com

A key innovation in these in-line protection strategies is the use of membrane-based liquid-liquid extraction modules. labservices.hu These modules facilitate the separation of the biphasic reaction mixture from the enzymatic step, allowing the organic phase containing the cyanohydrin to be directed to a second reactor for the protection reaction. labservices.hu This integration of reaction and separation is a hallmark of efficient continuous flow processing.

The development of these in-line protection strategies has been instrumental in enabling the robust and scalable synthesis of a variety of protected chiral cyanohydrins, including derivatives of this compound. ru.nl

Scalability and Process Optimization in Larger Flow Reactors

A significant advantage of continuous flow chemistry is its inherent scalability. numberanalytics.comwiley-vch.denih.gov Processes developed and optimized in microreactors at the laboratory scale can often be scaled up to larger production volumes by transitioning to larger flow reactors and extending the operation time. akjournals.comallfordrugs.com This linear scalability is a major driver for the adoption of flow chemistry in industrial settings. osti.gov

The optimization of reaction parameters is crucial for ensuring the efficiency and cost-effectiveness of the synthesis at a larger scale. In the context of this compound and its analogues, key parameters that are optimized include:

Residence Time: The time the reactants spend in the reactor, which can be precisely controlled by adjusting the flow rate and the reactor volume. ru.nl

Temperature: Flow reactors offer excellent heat transfer, allowing for precise temperature control, which is critical for both the enzymatic reaction and the subsequent chemical protection step. ru.nlwiley-vch.de

Stoichiometry: The molar ratios of reactants can be accurately controlled by adjusting the flow rates of the individual reactant streams. labservices.hu

Catalyst Loading: The amount of enzyme and chemical catalyst can be optimized to maximize conversion and minimize costs. akjournals.com

The successful scale-up of the MIP-protection of mandelonitrile has been demonstrated by implementing the optimized conditions from a microreactor in a reactor with a 200-fold larger volume, achieving a good yield of the protected product. akjournals.com This highlights the direct applicability of small-scale optimization studies to larger-scale production.

Furthermore, the development of automated continuous flow systems with in-line analysis, such as IR or NMR spectroscopy, allows for real-time monitoring and optimization of the reaction conditions. ru.nlosti.govresearchgate.net This level of process control is difficult to achieve in traditional batch reactors and contributes to improved product quality and consistency. osti.gov

The transition from batch to continuous flow processes for the synthesis of chiral cyanohydrins and their derivatives offers numerous benefits, including enhanced safety, improved yields and selectivity, and straightforward scalability. researchgate.netosti.gov As the demand for enantiopure building blocks like this compound continues to grow, these advanced synthetic methodologies are poised to play an increasingly important role in their production.

Data Tables

Table 1: In-line Methoxyisopropyl (MIP) Protection of (R)-Mandelonitrile Derivatives in Flow

EntrySubstrateProductYield (NMR)Yield (Isolated)
1(R)-4-Chloromandelonitrile(R)-4-Chloro-MIP-mandelonitrile85%68%
2(R)-4-Methylmandelonitrile(R)-4-Methyl-MIP-mandelonitrile88%72%
3(R)-4-Methoxymandelonitrile(R)-4-Methoxy-MIP-mandelonitrile82%65%
Data sourced from research on chemoenzymatic cascade flow reactions. ru.nl

Table 2: Three-Step Continuous Chemoenzymatic Synthesis of Chiral O-Acetylcyanohydrins

EntryAldehydeProductConversion (NMR)
14-Methylbenzaldehyde(R)-O-Acetyl-4-methylmandelonitrile99%
24-Chlorobenzaldehyde(R)-O-Acetyl-4-chloromandelonitrile95%
3Benzaldehyde(R)-O-Acetylmandelonitrile75%
Data reflects the overall conversion over three continuous steps. labservices.hu

Reactivity and Synthetic Utility of R + 4 Methylmandelonitrile

Strategies for Protecting Group Manipulation of the Hydroxyl Moiety

The hydroxyl group of cyanohydrins like (R)-(+)-4-Methylmandelonitrile is often protected to prevent undesired side reactions or racemization during subsequent synthetic steps.

The methoxyisopropyl (MIP) group is an effective protecting group for the hydroxyl moiety of this compound. This protection can be readily carried out in a continuous flow microreactor system. akjournals.com The reaction involves treating the cyanohydrin with 2-methoxypropene (B42093) in the presence of a catalytic amount of an acid, such as camphorsulfonic acid (CSA). akjournals.com

Optimal conditions for the MIP protection of a model substrate, mandelonitrile (B1675950), were determined to be a reaction time of 200 seconds at 60 °C, using 11 equivalents of 2-methoxypropene and 1 mol% of CSA. akjournals.com These conditions were then successfully applied to this compound, affording the MIP-protected product in good yield. akjournals.comakjournals.com The use of a flow reactor allows for precise control over reaction parameters, which is crucial for handling racemization-prone cyanohydrins. akjournals.com

Table 1: MIP Protection of this compound

Parameter Value Reference
Reactant This compound akjournals.comakjournals.com
Protecting Agent 2-Methoxypropene akjournals.com
Catalyst Camphorsulfonic Acid (CSA) akjournals.com
Solvent Not specified, flow reactor akjournals.com

The hydroxyl group of this compound can also be protected with an acetyl group. This transformation can be achieved in a chemoenzymatic two-step cascade process performed in continuous flow. researchgate.net In this setup, the initial enzymatic formation of the cyanohydrin in an aqueous phase is integrated with a subsequent organic phase protection step. researchgate.net The acetyl protection is typically carried out using acetic anhydride (B1165640) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) and diisopropylethylamine (DIPEA). researchgate.net This method has been shown to produce acetyl-protected (R)-4-methylmandelonitrile in good yield and with high to excellent enantioselectivity. researchgate.net

Table 2: Acetyl Protection of this compound

Parameter Value Reference
Reactant This compound researchgate.net
Protecting Agent Acetic Anhydride (Ac₂O) researchgate.net
Catalyst/Base DMAP, DIPEA researchgate.net
Solvent System Biphasic (Aqueous/Organic) researchgate.net

Methoxyisopropyl (MIP) Protection and its Applicability

Diversification via Nitrile Group Transformations

The nitrile group of this compound serves as a valuable functional handle for the synthesis of a range of other chiral molecules.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide. The hydrolysis to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org Acid hydrolysis, typically using a dilute acid like hydrochloric acid under reflux, directly yields the corresponding α-hydroxy carboxylic acid. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) solution, initially forms the carboxylate salt, which then requires acidification with a strong acid to produce the final carboxylic acid. libretexts.orgmasterorganicchemistry.com

Enzymatic hydrolysis offers a milder and often more selective alternative. researchgate.net Nitrilases can convert nitriles directly into carboxylic acids in a single step, while nitrile hydratases convert nitriles to amides, which can then be further hydrolyzed to carboxylic acids by amidases. researchgate.net These biocatalytic methods are particularly useful for the synthesis of chiral α-hydroxy acids like (R)-mandelic acid derivatives. researchgate.net The hydrolysis of amides to carboxylic acids can also be catalyzed by metal oxides like Nb₂O₅. rsc.orglibretexts.org

Table 3: Hydrolysis of this compound

Transformation Reagents/Conditions Product Reference
Acid Hydrolysis Dilute HCl, heat (R)-4-Methylmandelic acid libretexts.org
Alkaline Hydrolysis 1. NaOH, heat; 2. Strong acid (R)-4-Methylmandelic acid libretexts.org
Enzymatic Hydrolysis Nitrilase (R)-4-Methylmandelic acid researchgate.net
Enzymatic Hydrolysis Nitrile hydratase, then amidase (R)-4-Methylmandelic acid researchgate.net

The nitrile group of this compound can be reduced to a primary amine, yielding a chiral α-hydroxy primary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine, and subsequent workup with water to afford the primary amine. libretexts.org Other reducing agents, such as nickel boride generated in situ, can also be employed for the rapid and chemoselective reduction of nitriles to primary amines at ambient temperature. scispace.com This transformation provides access to valuable chiral amino alcohol building blocks.

Table 4: Reduction of this compound

Reagent Product Reference
Lithium Aluminum Hydride (LiAlH₄) (R)-2-Amino-1-(p-tolyl)ethanol libretexts.org
Nickel Boride (in situ) (R)-2-Amino-1-(p-tolyl)ethanol scispace.com

The nitrile group can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds. The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the intermediate imine, yields a ketone. masterorganicchemistry.com This reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (B95107). The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine salt intermediate. Subsequent hydrolysis with aqueous acid converts this intermediate into the corresponding ketone. masterorganicchemistry.com This method allows for the synthesis of chiral α-hydroxy ketones from this compound.

Table 5: Grignard Reaction with this compound

Grignard Reagent (R'MgX) Intermediate Final Product (after hydrolysis) Reference
e.g., Methylmagnesium bromide Imine salt (R)-1-Hydroxy-1-(p-tolyl)propan-2-one masterorganicchemistry.com

Ritter Reaction for Amide Functionalization

The Ritter reaction is a well-established organic reaction that converts a nitrile into an N-alkyl amide through the acid-induced addition to a carbocation. wikipedia.orgorganic-chemistry.org The reaction is particularly effective for alcohols that can form stable carbocations, such as tertiary, secondary, and benzylic alcohols. wikipedia.orgorganic-chemistry.orgnrochemistry.com

This compound, possessing a benzylic hydroxyl group, is a suitable substrate for the Ritter reaction. The mechanism proceeds via the protonation of the benzylic alcohol by a strong acid (e.g., sulfuric acid), followed by the elimination of a water molecule to generate a stable, resonance-stabilized benzylic carbocation. nrochemistry.com This electrophilic intermediate is then attacked by the nitrogen atom of a nitrile solvent or co-reagent (such as acetonitrile). The resulting nitrilium ion is subsequently hydrolyzed during aqueous workup to yield the final N-substituted amide. wikipedia.orgmissouri.edu This transformation provides a direct route to chiral amides while retaining the stereochemical integrity of the original cyanohydrin.

RoleCompoundStructure
Chiral SubstrateThis compoundCH₃C₆H₄CH(OH)CN
Nitrile ReagentAcetonitrile (B52724)CH₃CN
Acid CatalystSulfuric AcidH₂SO₄
Expected ProductN-(1-cyano-1-(p-tolyl)methyl)acetamideCH₃C₆H₄CH(CN)NHC(O)CH₃

Complex Molecule Synthesis and Chiral Pool Applications

As a versatile chiral building block, this compound serves as a valuable starting material for the synthesis of more complex, optically active molecules. Its dual functionality—a hydroxyl group and a nitrile—allows for a wide range of chemical transformations. wiley.comd-nb.info

Precursors to Optically Active α-Hydroxy Aldehydes and Ketones

Optically active cyanohydrins are important intermediates for producing other valuable chiral compounds like α-hydroxy aldehydes and ketones, often without racemization. wiley.comd-nb.inforsc.org

The conversion of this compound to an optically active α-hydroxy aldehyde is typically achieved through a controlled partial reduction of the nitrile group. A common reagent for this transformation is Di-isobutylaluminum hydride (DIBAL-H). rsc.orgsciforum.net When used in stoichiometric amounts and at low temperatures, DIBAL-H reduces the nitrile to an imine intermediate. masterorganicchemistry.com Subsequent acidic hydrolysis of the imine furnishes the desired α-hydroxy aldehyde, preserving the original stereocenter. wiley.com

The synthesis of optically active α-hydroxy ketones involves the addition of an organometallic reagent, such as a Grignard (R-MgX) or organolithium (R-Li) reagent, to the nitrile carbon. rsc.orgmasterorganicchemistry.com This addition forms an intermediate which, upon acidic workup, hydrolyzes to yield a chiral α-hydroxy ketone. rsc.org

Target MoleculeKey ReagentsGeneral Transformation
(R)-2-hydroxy-2-(p-tolyl)acetaldehyde1. DIBAL-H (1 equiv., low temp.) 2. H₃O⁺Partial reduction of nitrile to aldehyde
(R)-1-hydroxy-1-(p-tolyl)propan-2-one1. CH₃MgBr or CH₃Li 2. H₃O⁺Grignard/Organolithium addition to nitrile

Scaffold for N-Alkylated Heterocycles via Decarboxylative Reactions

This compound can serve as a scaffold for constructing N-alkylated heterocyclic compounds through a multi-step sequence involving a decarboxylative reaction. This synthetic strategy leverages the chiral backbone of the molecule.

The typical pathway begins with the hydrolysis of the nitrile group of this compound to produce (R)-4-methylmandelic acid. This chiral carboxylic acid can then be used in subsequent steps. For instance, it can be coupled with an appropriate amine-containing fragment. The resulting intermediate can then undergo a decarboxylative cyclization to form the target heterocycle. rsc.orgrsc.org Recent advancements in photoredox catalysis have enabled such decarboxylative annulations under mild, visible-light-induced conditions. rsc.org This approach allows the chiral mandelic acid derivative to be incorporated into complex structures like N-protected 2-aminoproline derivatives, which are valuable in designing peptidomimetics. beilstein-journals.org The stereoelectronic properties of mandelic acid derivatives have also been exploited in the kinetic resolution of N-heterocycles. nih.govsci-hub.se

Integration into Polymer and Material Design

The intrinsic chirality of this compound makes it a valuable candidate for the design and synthesis of advanced polymers and functional materials.

One primary application is its use as a building block for chiral polymers . The molecule can be chemically modified to introduce a polymerizable functional group. For example, the hydroxyl group could be esterified with a molecule containing a vinyl or norbornene moiety, transforming the cyanohydrin into a chiral monomer suitable for polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP). semanticscholar.org This approach allows for the creation of polymers where the chiral unit is regularly incorporated into the side chain, imparting optical activity and specific recognition properties to the final material. cmu.edu

Another significant area is the development of materials for chiral separation and recognition . Derivatives like (R)-4-methylmandelic acid can be used as templates or functional monomers in the synthesis of Molecularly Imprinted Polymers (MIPs). nih.gov These polymers possess binding sites that are stereochemically complementary to the template molecule, enabling them to selectively recognize and separate enantiomers from a racemic mixture.

Application AreaRole of this compound DerivativePotential Outcome
Chiral Polymer SynthesisFunctionalized as a chiral monomerOptically active polymers with predictable helical structures or chiral side chains. nih.gov
Chiral Separation MediaUsed as a template for Molecularly Imprinted Polymers (MIPs)High-selectivity stationary phases for chromatographic separation of enantiomers. nih.gov
Functional MaterialsIncorporated into materials for chiral discriminationSensors or assays capable of distinguishing between enantiomers.

Synthesis of Specialized Fine Chemicals (e.g., 4-Selanylpyrazoles)

The synthesis of highly specialized fine chemicals, such as substituted 4-selanylpyrazoles, from this compound requires a multi-step synthetic pathway, as no direct conversion methods are reported. A plausible, albeit complex, route can be proposed based on known transformations of related functional groups.

A hypothetical pathway would involve three key stages:

Conversion to a β-Ketonitrile Intermediate: The initial step would be the transformation of the α-hydroxy nitrile into a β-ketonitrile. This is a non-trivial conversion that would likely require protection of the hydroxyl group, followed by a series of reactions to introduce a carbonyl group at the beta position. β-Ketonitriles are known to be versatile precursors for the synthesis of various heterocyclic compounds, including pyrazoles. nih.govmdpi.com

Pyrazole (B372694) Ring Formation: The resulting β-ketonitrile can then undergo a condensation reaction with a hydrazine (B178648) derivative, such as phenylhydrazine, to construct the pyrazole ring. This is a standard and widely used method for pyrazole synthesis. nih.gov

Selanylation of the Pyrazole Ring: The final step involves the introduction of the selenium moiety. Direct selanylation at the C4-position of the pyrazole ring can be achieved through various methods, including an iodine-mediated reaction with a diselenide compound (e.g., diphenyl diselenide). researchgate.net An electrochemical approach for synthesizing 4-selanylpyrazoles without a chemical oxidant has also been developed.

This proposed sequence highlights how the carbon backbone of this compound can be strategically manipulated to build complex, specialized heterocyclic structures.

Advanced Characterization Techniques for Stereochemical Analysis

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are indispensable for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful methods applied to the analysis of (R)-(+)-4-Methylmandelonitrile.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. chromatographyonline.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. merckmillipore.comcsfarmacie.cz The choice of CSP is critical and is often based on the functional groups present in the analyte. sigmaaldrich.com

For the analysis of mandelonitrile (B1675950) derivatives, polysaccharide-based and Pirkle-type CSPs have shown considerable success. scielo.org.mx Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often operate under normal-phase or reversed-phase conditions. hplc.eu Pirkle-type CSPs, which are "brush-type" phases, typically contain π-electron donor or acceptor groups that facilitate chiral recognition through π-π interactions, often in normal-phase mode using nonpolar solvents like hexane. csfarmacie.cz An advantage of Pirkle-type columns is the ability to invert the elution order by using a CSP with the opposite absolute configuration, which is beneficial for accurately quantifying trace enantiomeric impurities. hplc.eu

The selection of the mobile phase is also crucial for achieving optimal separation. In reversed-phase mode, mixtures of water and organic modifiers like methanol, acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) are common. csfarmacie.cz The addition of acidic modifiers can also influence the separation. csfarmacie.cz In normal-phase chromatography, mixtures of alkanes (e.g., hexane) and alcohols are frequently employed. scielo.org.mx

A typical HPLC analysis to determine the enantiomeric purity of this compound would involve dissolving the sample in a suitable solvent and injecting it onto a chiral column. The resulting chromatogram would ideally show two baseline-separated peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess can then be calculated from the integrated areas of these peaks. sigmaaldrich.com

Table 1: Key Parameters in Chiral HPLC for Enantiomeric Purity Assessment

Parameter Description Relevance to this compound Analysis
Chiral Stationary Phase (CSP) The stationary phase containing a chiral selector that interacts differentially with enantiomers. merckmillipore.com Polysaccharide-based or Pirkle-type CSPs are effective for separating mandelonitrile derivatives. scielo.org.mx
Mobile Phase The solvent system that carries the analyte through the column. Typically hexane/alcohol mixtures for normal phase or water/organic modifier for reversed phase. csfarmacie.czscielo.org.mx
Flow Rate The speed at which the mobile phase moves through the column. Optimized to ensure good separation without excessive analysis time. A common flow rate is 1.0 mL/min. scielo.org.mx
Detection The method used to detect the analyte as it elutes from the column. UV detection is common for aromatic compounds like 4-Methylmandelonitrile, often at a wavelength of 254 nm. scielo.org.mx

| Column Temperature | The temperature at which the separation is performed. | Maintained at a constant value, such as 25°C, to ensure reproducible retention times. scielo.org.mx |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. technologynetworks.com For non-volatile or thermally labile compounds, chemical derivatization can be employed to increase volatility and improve chromatographic behavior. jfda-online.com In the context of this compound analysis, GC-MS can be used to identify and quantify the compound itself, as well as any impurities or byproducts from a reaction mixture.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. technologynetworks.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). technologynetworks.com The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. lcms.cz

For chiral analysis by GC, a chiral stationary phase is required to separate the enantiomers. Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. jfda-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of molecules. emerypharma.com For chiral molecules like this compound, NMR can not only confirm the chemical structure but also provide crucial information about its stereochemistry.

One-Dimensional and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, provides fundamental information about the molecular structure. researchgate.net The ¹H NMR spectrum gives details on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). emerypharma.com The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further connectivity information that is essential for unambiguous structural assignment, especially in complex molecules. wikipedia.org A COSY spectrum shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems. emerypharma.comwikipedia.org An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing direct C-H bond information. researchgate.net For more complex structural elucidation, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range (2-3 bond) correlations between protons and carbons. nih.gov

Table 2: Common NMR Experiments for Structural Elucidation

NMR Experiment Information Provided Application to this compound
¹H NMR Chemical shift, coupling constants, and integration of protons. emerypharma.com Confirms the presence of the methyl group, aromatic protons, and the methine proton.
¹³C NMR Chemical shifts of carbon atoms. researchgate.net Identifies all unique carbon atoms, including the nitrile and the chiral center.
COSY Correlation between coupled protons. wikipedia.org Establishes the connectivity between protons in the molecule.
HSQC Correlation between protons and their directly attached carbons. researchgate.net Assigns specific protons to their corresponding carbon atoms.

Application of Chiral Solvating Agents for Absolute Configuration Determination

While standard NMR can confirm the structure, determining the absolute configuration of a chiral molecule often requires the use of chiral auxiliaries. nih.govresearchgate.net Chiral solvating agents (CSAs) are a class of these auxiliaries that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to the formation of a chiral environment around the analyte, resulting in different chemical shifts for the corresponding protons (or other nuclei) of the two enantiomers in the NMR spectrum.

The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes can be used to determine the enantiomeric excess of the sample. osdd.net Furthermore, by using a CSA of known absolute configuration, it is often possible to establish a correlation between the observed chemical shifts and the absolute configuration of the analyte. osdd.net For cyanohydrins like 4-Methylmandelonitrile, chiral mandelic acid derivatives have been shown to be effective CSAs for NMR enantiodiscrimination. osdd.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. technologynetworks.com When coupled with a separation technique like GC or HPLC, it becomes a powerful tool for identifying and quantifying compounds in a mixture.

In mass spectrometry, the molecule is first ionized, often forming a molecular ion (M⁺˙). libretexts.org The mass of this ion provides the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The pattern of these fragment ions, known as the mass spectrum, is unique to a particular molecule and can be used for structural elucidation. libretexts.orglibretexts.org

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the cyanide group (-CN) or cleavage adjacent to the aromatic ring. Analysis of the fragmentation pattern can help to confirm the identity of the compound. libretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information. lcms.cz In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. lcms.cz This can help to establish the connectivity of different parts of the molecule. lcms.cz

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-4-Methylmandelonitrile
Mandelonitrile
Mandelic acid
Hexane
Methanol
Acetonitrile
Tetrahydrofuran
Cellulose

Circular Dichroism (CD) Spectroscopy in Chiral Crystal Studies

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for investigating the stereochemical features of chiral molecules. While routinely applied to solutions, solid-state CD spectroscopy provides invaluable information on molecular interactions and chirality transfer in the condensed phase. researchgate.netmdpi.com The analysis of crystalline materials, such as this compound, using solid-state CD can reveal details about the chiral arrangement of molecules within the crystal lattice. researchgate.netnih.gov

Research has shown that racemic 4-methylmandelonitrile can undergo spontaneous crystallization to form chiral crystals, a phenomenon known as kryptoracemate formation. rsc.org These crystals belong to the chiral space group P212121, where both (R) and (S) enantiomers are present in the unit cell, connected through intermolecular hydrogen bonds. rsc.org The formation of these chiral crystals from a racemic mixture can be induced, and the resulting solid-state chirality is detectable using CD spectroscopy. rsc.org

This analytical approach is crucial for understanding how molecular chirality translates into supramolecular chirality in the solid state and serves as a fundamental tool for characterizing chiral crystals. nih.govaps.org

Table 1: Spectroscopic and Crystallographic Data for 4-Methylmandelonitrile Chiral Crystals
ParameterDescriptionSource
CompoundRacemic 4-Methylmandelonitrile rsc.org
Crystal SystemChiral Crystal (Kryptoracemate) rsc.org
Space GroupP212121 rsc.orgrsc.org
CD Spectroscopy MethodSolid-state analysis using KBr matrix rsc.org
Observed SignalCotton effect at ~235 nm rsc.org
Melting Point58.5–59.1 °C rsc.org

High-Performance Liquid Chromatography (HPLC) for Biotransformation Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of chemical and biological reactions, including the biotransformation of nitrile compounds. nih.gov The biocatalytic hydrolysis of nitriles, such as this compound, into valuable carboxylic acids or amides is a process of significant interest. Monitoring these reactions is crucial for optimizing conditions and determining conversion rates and enantioselectivity. nih.govgoogle.com

The biotransformation of nitriles can proceed through two main enzymatic pathways: the nitrilase pathway, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia (B1221849), or the nitrile hydratase/amidase pathway, which involves a two-step conversion via an amide intermediate. HPLC methods are ideally suited to track these transformations by separating and quantifying the starting nitrile substrate, the intermediate amide, and the final carboxylic acid product in the reaction mixture.

For the analysis of this compound and its potential biotransformation products, such as 4-methylmandelic acid or 4-methylmandelamide, reversed-phase HPLC is commonly employed. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is often performed using a UV detector, as the aromatic rings of the compounds absorb UV light.

When the stereochemistry of the transformation is of interest, chiral HPLC is required. This allows for the separation of the (R) and (S) enantiomers of both the starting material and the products, enabling the determination of the enantiomeric excess (ee) and the stereoselectivity of the biocatalyst.

Table 2: General HPLC Parameters for Monitoring Aromatic Nitrile Biotransformation
ParameterTypical ConditionsPurpose
TechniqueReversed-Phase HPLCSeparation of substrate and products.
Stationary PhaseC18 or Chiral Stationary Phase (e.g., Chiralcel)General separation or enantiomeric separation.
Mobile PhaseAcetonitrile/Water or Methanol/Water mixtures, often with acid (e.g., TFA)Elution of analytes.
DetectionUV (e.g., at 215-230 nm)Quantification of aromatic compounds.
Analytes MonitoredNitrile (Substrate), Amide (Intermediate), Carboxylic Acid (Product)Tracking reaction progress and yield.

Compound Names Mentioned:

Compound Name
This compound
4-Methylmandelonitrile
4-methylmandelic acid
4-methylmandelamide
p-Tolualdehyde
Benzhydryl ammonium (B1175870) acetate (B1210297)
Aminonitrile
Hydrogen cyanide

Computational Chemistry and Mechanistic Insights

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure of molecules. epfl.ch However, solving the Schrödinger equation, which governs the behavior of electrons, is computationally intensive for all but the simplest systems. openaccessjournals.comwikipedia.org Density Functional Theory (DFT) offers a more computationally efficient alternative by focusing on the electron density rather than the complex wavefunction. epfl.ch DFT methods are widely used to investigate the electronic properties, reactivity, and stability of molecules like (R)-(+)-4-Methylmandelonitrile. nih.govmdpi.com

DFT calculations can provide valuable information on various molecular properties:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms. uctm.edu

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability. nih.gov

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to quantify the reactivity of the molecule. nih.gov

For instance, in a study on similar compounds, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set were found to accurately reproduce experimental geometrical parameters. mdpi.com Such calculations can elucidate the electronic structure and predict the reactivity of this compound.

Table 1: Key Parameters from DFT Calculations

ParameterDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO GapDifference in energy between the HOMO and LUMO, indicating chemical reactivity and stability.
Ionization Potential (IP)The minimum energy required to remove an electron from the molecule.
Electron Affinity (EA)The energy released when an electron is added to the molecule.
Electronegativity (χ)A measure of the ability of an atom or molecule to attract electrons.
Chemical Hardness (η)A measure of resistance to change in electron distribution or charge transfer.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reaction Pathways

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes, protein-ligand interactions, and reaction pathways. researchgate.netnih.gov

For a molecule like this compound, MD simulations can be employed to:

Explore Conformational Space: Identify the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities. mdpi.com

Analyze Ligand Binding: When studying the interaction of this compound with an enzyme, MD simulations can reveal the stability of the binding pose predicted by molecular docking and provide details about the interactions at the atomic level. nih.govunair.ac.id

Investigate Reaction Mechanisms: By simulating the system at a quantum mechanical/molecular mechanical (QM/MM) level, it is possible to follow the trajectory of a chemical reaction and understand the energetic and structural changes that occur. nih.gov

MD simulations have been instrumental in understanding the dynamics of enzymes that interact with cyanohydrins. nih.gov For example, simulations can reveal the flexibility of active site residues and how they accommodate the substrate. mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme Catalysis

The synthesis of this compound is often catalyzed by enzymes such as hydroxynitrile lyases (HNLs). researchgate.net Understanding the catalytic mechanism of these enzymes at an atomic level is crucial for their optimization and application. Hybrid QM/MM methods are powerful tools for this purpose, combining the accuracy of QM for the reactive part of the system with the efficiency of MM for the surrounding protein and solvent environment. youtube.com

In a QM/MM study, the active site of the enzyme, including the substrate (e.g., a precursor to this compound) and key catalytic residues, is treated with a QM method. nih.gov The rest of the protein and the solvent are described by a classical MM force field. youtube.com This approach allows for the investigation of bond-breaking and bond-forming processes within the complex environment of the enzyme. nih.gov

A QM/MM study on the (R)-selective hydroxynitrile lyase from Arabidopsis thaliana (AtHNL) investigated two possible reaction pathways for the cleavage of a cyanohydrin. nih.gov The calculations identified the key amino acid residues involved in the catalytic process and determined the free energy barriers for the reaction steps. nih.gov For example, the study suggested that the catalytic triad (B1167595) (His236, Ser81, and Asp208) acts as a general acid/base in the reaction. nih.gov

Table 2: Example of QM/MM Energy Barriers for Cyanohydrin Cleavage

Reaction PathwayRate-Limiting StepFree Energy Barrier (kcal/mol)
Path AC1-C2 bond cleavage / Protonation of CN⁻12.1 / 12.2 nih.gov
Path BConcerted deprotonation and C1-C2 cleavage13.2 nih.gov

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods can also be used to predict the spectroscopic properties of molecules, which is valuable for their characterization. nih.gov Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions and their corresponding oscillator strengths, it is possible to simulate the spectrum of this compound. nih.gov

Furthermore, computational chemistry provides a means to calculate reaction energetics, such as reaction enthalpies and activation energies. rsc.org This information is vital for understanding the feasibility and kinetics of a chemical reaction. For example, DFT calculations can be used to determine the energy profile of the synthesis of this compound, identifying transition states and intermediates along the reaction coordinate.

Computational Design and Optimization of Catalytic Systems

The insights gained from computational studies can be leveraged for the rational design and optimization of catalysts for the synthesis of this compound. uib.nonih.gov By understanding the mechanism of an existing enzyme or catalyst, researchers can propose mutations or modifications to improve its activity, selectivity, or stability. nih.gov

Computational catalyst design involves several approaches:

Screening of Catalyst Variants: Computationally evaluating a library of potential catalyst variants to identify promising candidates for experimental testing. arxiv.org

De Novo Design: Designing entirely new enzymes or catalysts with a desired function. nih.gov This involves constructing a model of the active site and searching for a protein scaffold that can accommodate it. nih.gov

Optimization of Reaction Conditions: Using computational models to predict how changes in solvent, temperature, or other reaction conditions will affect the performance of a catalyst. uib.no

The ultimate goal of computational catalyst design is to accelerate the development of more efficient and selective catalysts for important chemical transformations, including the enantioselective synthesis of chiral molecules like this compound. simonsfoundation.org

Emerging Research Frontiers and Sustainable Chemical Processes

Green Chemistry Principles in the Synthesis of Chiral Nitriles

The synthesis of chiral nitriles, including (R)-(+)-4-Methylmandelonitrile, is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org This approach focuses on developing novel reactions that maximize the incorporation of starting materials into the final product, simplify operations, and utilize environmentally benign solvents. nih.gov

A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. In the synthesis of chiral nitriles, research has highlighted several environmentally benign options. Ethyl acetate (B1210297) (EtOAc), for instance, has been used as a favorable solvent for dehydration reactions that produce nitriles, allowing for rapid reaction times at room temperature without causing racemization of chiral centers. organic-chemistry.orgthieme-connect.com Other green solvents, such as glycerol (B35011) and aqueous methanol, have also been employed in protocols for nitrile synthesis, offering an eco-friendly alternative to conventional solvents. organic-chemistry.orgresearchgate.net

An even more advanced approach is the complete elimination of solvents, known as solvent-free or neat synthesis. zenodo.orgnih.gov These methods enhance reaction efficiency by promoting direct interaction between reactants. zenodo.org Techniques facilitating solvent-free reactions include:

Mechanochemistry : Using mechanical force, such as in a ball mill, to initiate chemical reactions. nih.govorganic-chemistry.org This method can achieve quantitative conversion of starting materials to nitriles within minutes without the need for a catalyst or base. organic-chemistry.org

Microwave-Assisted Synthesis : Employing microwave irradiation to accelerate reactions, often with reagents adsorbed onto mineral oxides in "dry media". cem.com

Neat Reaction Conditions : Performing reactions at elevated temperatures without any solvent, which has been shown to be effective for the synthesis of nitriles from aldehydes using heterogeneous catalysts. scirp.org

These solvent-free approaches align with green chemistry principles by reducing waste, lowering pollution, and improving reaction efficiency and atom economy. zenodo.org

Catalysis is a cornerstone of green chemistry, and the development of heterogeneous and recyclable catalysts is critical for sustainable nitrile synthesis. Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which simplifies their separation from the product and allows for their recovery and reuse. scirp.org

Key advancements in this area include:

Copper Fluorapatite (CuFAP) : A robust, non-toxic, and recyclable heterogeneous catalyst developed for the direct, solvent-free synthesis of nitriles from aldehydes. scirp.org

Metal-Organic Frameworks (MOFs) : Materials like Cu₂(NH₂-BDC)₂(DABCO) have been used as heterogeneous catalysts in mechanochemical (ball-milling) synthesis, demonstrating high yields and the benefit of having both acidic and basic sites in one catalyst. nih.gov

Hydrotalcite-Supported Catalysts : ZnCl₂ supported on hydrotalcite serves as an efficient and recyclable heterogeneous catalyst for the synthesis of α-amino nitriles. researchgate.net

Ruthenium Complexes : While many transition metal catalysts are non-recyclable, specific air-stable ruthenium complexes have been designed for nitrile hydration that can be recycled multiple times without a significant loss of activity. google.com

Electrosynthesis represents a frontier in green chemistry, using electricity as a "reagent" to drive chemical reactions. nih.govrsc.org This approach offers a sustainable alternative to conventional methods that often rely on harsh oxidizing or reducing agents, which generate significant waste. Electrochemical methods can be highly selective and are often performed under mild conditions. nih.govrsc.org

While specific electrochemical routes for this compound are not extensively detailed, the principles have been demonstrated in the synthesis of other complex organic molecules. For example, the direct anodic oxidation of aromatic compounds can trigger C-H activation, enabling the formation of new bonds without pre-functionalizing the substrate. nih.gov This method avoids toxic reagents and minimizes byproduct formation. rsc.org The electrochemical synthesis of urea (B33335) from N₂ and CO₂ further illustrates the potential of electrocatalysis to create valuable chemicals under ambient conditions, paving the way for future green synthesis of chiral nitriles. nih.gov

Advances in Heterogeneous and Recyclable Catalysis

Biological Roles and Biotransformation Pathways

This compound is not just a synthetic compound; it also serves as a substrate in biological systems, particularly in microbial metabolic pathways. The study of its biotransformation provides insight into enzymatic mechanisms and detoxification processes in nature.

Research into plant growth-promoting rhizobacteria (PGPR) has revealed enzymatic pathways capable of processing nitriles. One such bacterium, Variovorax boronicumulans CGMCC 4969, can synthesize the vital plant hormone Indole-3-Acetic Acid (IAA) from Indole-3-Acetonitrile (IAN). nih.gov This process is mediated by a nitrilase enzyme, NitA, which hydrolyzes IAN to IAA. nih.govresearchgate.net

To understand the capabilities of this enzyme, its substrate specificity was tested against a variety of nitrile compounds. These studies revealed that NitA has a high specific activity not only for its natural substrate IAN but also for other arylacetonitriles, including this compound. nih.govresearchgate.net This finding demonstrates that this compound can be actively processed by microbial enzymes and participates in biosynthetic and metabolic networks.

**Table 1: Substrate Specificity of Nitrilase (NitA) from *V. boronicumulans***

Substrate Relative Activity (%) [± SD]
Indole-3-Acetonitrile (IAN) 100.00 ± 0.62
Phenylacetonitrile 257.98 ± 2.41
This compound 32.97 ± 1.26
Acetonitrile (B52724) 0.39 ± 0.07
Butyronitrile 2.72 ± 1.61
Isobutyronitrile 0.44 ± 0.05
Succinonitrile 5.25 ± 0.13
Hexanedinitrile 23.14 ± 1.32

Data sourced from studies on V. boronicumulans CGMCC 4969. nih.gov

The biotransformation of foreign compounds, or xenobiotics, is a fundamental process in living organisms for detoxification and metabolism. nih.govopenaccessjournals.com The enzymatic conversion of this compound by nitrilases is a prime example of such a degradation and detoxification mechanism. nih.gov

Nitrilase enzymes catalyze the hydrolysis of a nitrile group (–C≡N) directly to a carboxylic acid (–COOH) and ammonia (B1221849) (NH₃). mdpi.com This reaction converts the potentially toxic nitrile into metabolites that are generally less harmful and can be assimilated by the organism as carbon and nitrogen sources. nih.govmdpi.com The ability of enzymes from microorganisms like Variovorax to degrade this compound highlights a natural pathway for breaking down cyanohydrins. nih.gov This process is analogous to how organisms use enzymes to degrade other complex molecules, such as mycotoxins or environmental polymers, by fundamentally destroying their chemical structure to reduce toxicity. nih.govnih.govmdpi.com

Q & A

Q. What ethical considerations apply to publishing studies involving this compound?

  • Methodological Answer :
  • Safety disclosure : Clearly outline hazards in the methods section.
  • Data transparency : Deposit spectral data in public repositories (e.g., PubChem, ChemSpider).
  • Authorship criteria : Follow ICMJE guidelines to credit contributors appropriately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.